Orysastrobin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Induced Resistance Against Bacterial Disease

Specific Scientific Field: Plant Pathology and Plant Defense Mechanisms

Summary of the Application: Orysastrobin, a “quinone outside inhibitor” (QoI)-type commercial fungicide, has been investigated for its ability to induce resistance against bacterial diseases in plants. Specifically, it has been studied in the context of Arabidopsis thaliana (a model plant) and its interaction with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Experimental Procedures:Inoculation and Treatment: Researchers inoculated A. thaliana leaves with the bacterial pathogen. They then treated the plants with orysastrobin.

Quantification of Disease Severity: Disease severity was assessed by measuring symptoms and bacterial populations in the plant tissue.

Comparison with Other Inducers: Orysastrobin-induced resistance was compared to other inducers, including (which activates the salicylic acid defense pathway) and (another SA-pathway inducer).

Protection: Orysastrobin treatment resulted in decreased disease severity in A. thaliana leaves.

Bacterial Populations: The protection correlated with lowered bacterial populations in the plant tissue.

Cross Protection: Orysastrobin-induced resistance was comparable to that achieved by BABA treatment.

Defense Pathways: Unlike BTH, which induced the SA-pathway marker gene PR1a, orysastrobin activated the (inducing AtVSP1.2 and PDF1.2 genes).

Potential Applications: Because orysastrobin activates the JA/ET defense pathways, it has the potential to protect plants from a wide range of pathogens and abiotic stresses . This finding highlights its significance in plant disease management and crop protection.

Efficacy Against Blast and Sheath Blight

Specific Scientific Field: Agronomy and Crop Protection

Summary of the Application: Orysastrobin has demonstrated excellent control against leaf blast and panicle blast in rice.

Experimental Procedures:Field Trials: Researchers conducted field trials to evaluate orysastrobin’s efficacy.

Application Timing: Different application timings (seeding, greening, and transplanting) were tested.

Excellent Control: Orysastrobin provided outstanding and long-lasting control against both leaf blast and panicle blast.

Comparison with Standard Products: Its efficacy was equal to or superior to standard products under varying disease pressure.

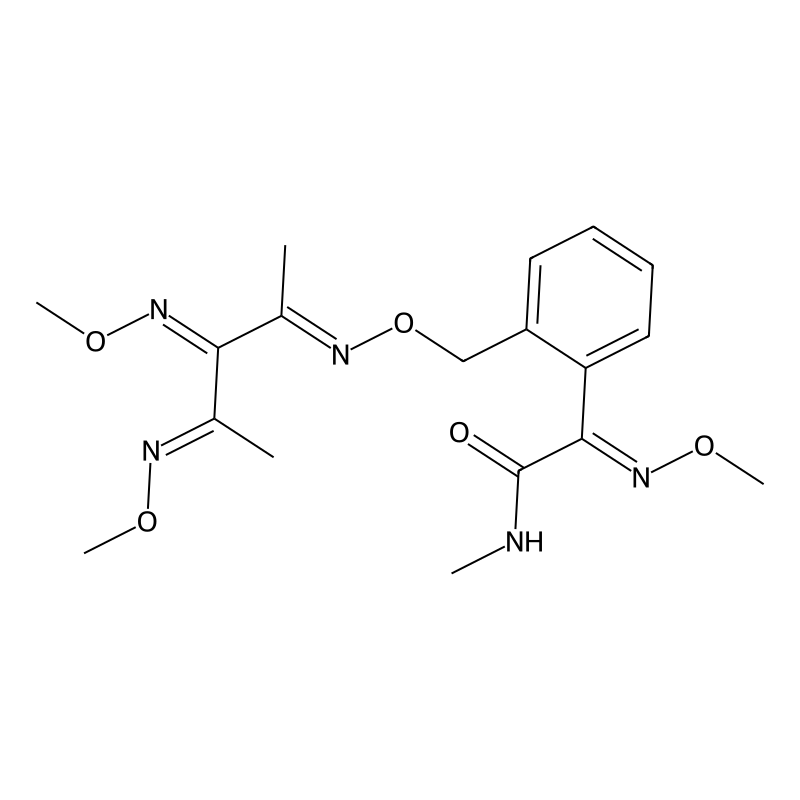

Orysastrobin is a chemical compound classified as a monocarboxylic acid amide, with the molecular formula C18H25N5O5 and a CAS number of 248583-16-1. It is synthesized through the formal condensation of the carboxy group of a specific precursor compound. Orysastrobin belongs to the strobilurin class of fungicides, which are known for their effectiveness against various fungal pathogens, particularly in agricultural settings. This compound has gained attention for its role in controlling diseases in rice crops, notably leaf and panicle blast caused by Magnaporthe grisea and sheath blight caused by Thanatephorus cucumeris .

Orysastrobin acts as a QoI fungicide. It disrupts the fungal mitochondrial cytochrome bc₁ complex, an essential enzyme in the electron transport chain responsible for energy production in fungal cells [, ]. This disruption inhibits fungal respiration, leading to stunted growth and ultimately cell death [].

- Formation of the Amide Bond: The carboxylic acid precursor undergoes condensation with an appropriate amine.

- Cyclization and Functionalization: Subsequent reactions introduce necessary functional groups to achieve the desired structure.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for agricultural applications .

The biological activity of Orysastrobin is predominantly antifungal. It exhibits high efficacy against several fungal pathogens affecting rice crops. Studies have shown that Orysastrobin not only prevents fungal infections but also induces resistance mechanisms in plants against bacterial diseases . Its unique mode of action allows it to be effective even at low concentrations, making it a valuable tool in integrated pest management strategies.

Orysastrobin is primarily used as a fungicide in agriculture, particularly in rice cultivation. Its applications include:

- Control of Leaf and Panicle Blast: Effective against Magnaporthe grisea, which is responsible for significant yield losses.

- Management of Sheath Blight: Targets Thanatephorus cucumeris, another critical pathogen in rice farming.

- Induction of Plant Resistance: Enhances the plant's natural defense mechanisms against various pathogens .

Research has indicated that Orysastrobin interacts with various biological systems beyond its antifungal activity. For instance, studies have explored its effects on non-target organisms, assessing its environmental impact and potential toxicity to beneficial insects and microorganisms . Understanding these interactions is crucial for developing sustainable agricultural practices that minimize ecological disruption.

Orysastrobin shares similarities with other strobilurin fungicides but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Azoxystrobin | Strobilurin | Broad-spectrum activity; used on multiple crops |

| Pyraclostrobin | Strobilurin | Effective against a wide range of fungal diseases |

| Trifloxystrobin | Strobilurin | Known for systemic properties and long-lasting effects |

Uniqueness of Orysastrobin:

Orysastrobin functions as a specific inhibitor of the cytochrome bc₁ complex, also known as Complex III of the mitochondrial respiratory chain [1] [2]. This protein complex serves as a critical component in the cellular energy production pathway, catalyzing the transfer of electrons from ubiquinol to cytochrome c while simultaneously facilitating proton translocation across the mitochondrial membrane [3] [4].

The compound exerts its inhibitory effect by binding specifically to the quinol oxidation site, commonly referred to as the Qo site, located within the cytochrome bc₁ complex [1] [2]. This binding site represents the location where ubiquinol (reduced ubiquinone) normally undergoes oxidation during the electron transport process [5] [6]. The Qo site is positioned at the interface between the cytochrome b subunit and the iron-sulfur protein component of the complex, making it accessible to quinone outside inhibitor compounds like orysastrobin [7] [8].

Electron Transport Chain Disruption

The primary mechanism through which orysastrobin achieves its fungicidal activity involves the disruption of the mitochondrial electron transport chain [9] [10]. Under normal physiological conditions, electrons flow from ubiquinol through the cytochrome bc₁ complex to cytochrome c, generating the proton gradient necessary for adenosine triphosphate synthesis [10] [11]. Orysastrobin interrupts this electron flow by physically occupying the Qo site, preventing the natural substrate ubiquinol from accessing its binding location [9] [12].

This interference with electron transport results in the accumulation of reduced ubiquinol and a corresponding decrease in oxidized cytochrome c availability [13] [14]. The blocked electron transfer effectively terminates the respiratory chain at Complex III, preventing the downstream flow of electrons to Complex IV and ultimately to molecular oxygen [10] [15]. Consequently, the electrochemical gradient across the mitochondrial membrane cannot be maintained, leading to the cessation of adenosine triphosphate production through oxidative phosphorylation [16] [17].

Quantitative Inhibition Parameters

Biochemical studies utilizing yeast electron transport particle preparations have demonstrated that orysastrobin exhibits potent inhibitory activity against the cytochrome bc₁ complex [1] [18]. Specifically, the rate of ubihydroquinone:cytochrome-c oxidoreductase activity is inhibited by fifty percent at a concentration of 2.5 × 10⁻⁷ mol/L orysastrobin when compared to untreated control preparations [1] [18]. This concentration represents the half-maximal inhibitory concentration for the compound's primary target enzyme.

The inhibition kinetics indicate that orysastrobin acts as a competitive inhibitor with respect to ubiquinol binding at the Qo site [19] [6]. The binding affinity of orysastrobin for the cytochrome bc₁ complex is sufficiently high to displace the natural substrate under physiological conditions, effectively preventing normal electron transport function [6] [20]. This competitive inhibition pattern is characteristic of quinone outside inhibitor fungicides, which share structural similarities that allow them to mimic the natural substrate while lacking the capacity to participate in electron transfer reactions [21] [22].

Structural Basis of Inhibition

The molecular structure of orysastrobin contains four stereospecific oxime ether functional groups that contribute to its binding specificity and inhibitory potency [1] [23]. These oxime ether moieties are essential for the compound's ability to interact with specific amino acid residues within the Qo site binding pocket [24] [20]. The methoxyimino groups present in the molecule form hydrogen bonds with critical residues in the binding site, particularly at positions that correspond to amino acids involved in ubiquinol recognition and binding [24] [6].

Structural analysis reveals that orysastrobin adopts a conformation that allows it to occupy the same binding space as the natural substrate ubiquinol while maintaining distinct chemical properties that prevent electron transfer [8] [4]. The aromatic bridge components of the molecule interact with hydrophobic residues in the binding pocket, providing additional stabilization for the inhibitor-protein complex [24] [20]. This combination of hydrogen bonding and hydrophobic interactions results in the high-affinity binding that characterizes orysastrobin's inhibitory mechanism [6] [20].

Physiological Consequences

The inhibition of cytochrome bc₁ complex function by orysastrobin leads to immediate and severe consequences for fungal cellular metabolism [25] [13]. The blockade of electron transport at Complex III results in the accumulation of reactive oxygen species as electrons leak from the inhibited respiratory chain [16] [25]. This oxidative stress compounds the primary effect of adenosine triphosphate depletion, creating a dual mechanism of cellular damage [25] [13].

The disruption of mitochondrial respiration also affects calcium homeostasis within fungal cells, as the maintenance of proper calcium gradients depends on functional mitochondrial electron transport [16] [17]. The resulting calcium dysregulation can trigger additional cellular stress responses and contribute to the ultimate fungicidal effect [16] [25]. Furthermore, the collapse of the mitochondrial membrane potential prevents the import of nuclear-encoded proteins into the mitochondrial matrix, disrupting protein synthesis and assembly of respiratory complexes [17] [26].

Resistance Mechanisms

The development of resistance to orysastrobin and other quinone outside inhibitor fungicides typically involves point mutations in the cytochrome b gene that alter the amino acid composition of the Qo site binding pocket [9] [2]. The most common resistance mutation involves the substitution of glycine with alanine at position 143 of the cytochrome b protein, which reduces the binding affinity of orysastrobin for its target site [9] [2]. Additional resistance mutations have been identified at positions 129 and other locations within the cytochrome b gene, though these typically confer lower levels of resistance compared to the G143A mutation [2] [24].

The emergence of resistance mutations demonstrates the specificity of orysastrobin's binding interaction with the cytochrome bc₁ complex [21] [9]. These mutations alter the three-dimensional structure of the Qo site in ways that reduce inhibitor binding while maintaining sufficient function for ubiquinol oxidation [24] [20]. However, the fitness cost associated with these mutations often limits their proliferation in fungal populations under normal conditions [9] [12].

Comparative Inhibition Studies

Comparative analyses of orysastrobin with other quinone outside inhibitor fungicides have revealed both similarities and differences in their inhibitory mechanisms [19] [20]. While all compounds in this class target the same Qo site, variations in their chemical structures result in different binding affinities and inhibition kinetics [19] [6]. Orysastrobin's unique structural features, particularly its four oxime ether groups, distinguish it from other strobilurin fungicides and contribute to its specific activity profile [1] [18].

XLogP3

UNII

GHS Hazard Statements

H302 (19.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (80.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (19.79%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (19.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides

Dates

isomers in rice using HPLC-UV and LC-MS/MS. J Agric Food Chem. 2011 Oct

26;59(20):10826-30. doi: 10.1021/jf202228p. Epub 2011 Oct 4. PubMed PMID:

21942277.

2: Takahashi N, Sunohara Y, Fujiwara M, Matsumoto H. Improved tolerance to

transplanting injury and chilling stress in rice seedlings treated with

orysastrobin. Plant Physiol Biochem. 2017 Apr;113:161-167. doi:

10.1016/j.plaphy.2017.02.004. Epub 2017 Feb 7. PubMed PMID: 28214729.